![molecular formula C25H22N4O3S B2505506 3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one CAS No. 422530-86-7](/img/structure/B2505506.png)
3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives are nitrogen-containing heterocyclic compounds that have been extensively studied for their pharmacological properties, including antiviral, antibacterial, and anticancer activities .
Synthesis Analysis
The synthesis of quinazoline derivatives can be achieved through various methods. For instance, solid-phase synthesis has been employed to create 1,2-dihydroquinazoline-2-carboxylate derivatives, which can be further cyclized into compounds with unique 3D architectures, such as spiroquinazolines . Microwave-assisted synthesis is another technique used to rapidly generate novel quinazoline derivatives with potential antiviral properties . Additionally, catalyst-free, one-pot, and three-component synthesis methods have been developed to create quinazoline compounds, offering advantages such as operational simplicity and eco-friendliness . The synthesis of specific quinazoline derivatives, such as 7-morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one, involves multiple steps, including esterification, amidation, reduction, and condensation reactions .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry . Single crystal X-ray analysis has also been used to confirm the structure of certain quinazoline compounds, providing insights into their crystal systems and space groups .
Chemical Reactions Analysis
Quinazoline derivatives can undergo regioselective reactions with electrophiles and nucleophiles. For example, morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide can react with alkyl halides to afford S-substituted isothiourea derivatives or with amines to yield thioureas via transamination reactions . Oxidative desulfurization can also be employed to produce morpholin-4-carboximidamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their substituents. For instance, the introduction of phenyl or pyridinyl groups can affect the fluorescent properties of quinazoline compounds . The solubility and pharmacokinetic profiles of these compounds can be optimized through structural modifications, such as the development of prodrugs . The reactivity of quinazoline derivatives can be estimated using quantum chemistry calculations, which support the identification of reactive sites on the molecule .
Case Studies
Quinazoline derivatives have been evaluated for various biological activities in different case studies. Some compounds have shown significant antiviral activity against respiratory viruses, including influenza A and severe acute respiratory syndrome coronavirus . Others have been tested for antimicrobial activity, with certain derivatives displaying appreciable antibacterial activity against both Gram-positive and Gram-negative bacterial strains . Additionally, quinazoline derivatives have been investigated for their potential as IKur current blockers for the treatment of atrial fibrillation , as H1-antihistaminic agents , and for their analgesic and anti-inflammatory activities .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Quinazolinone derivatives have demonstrated significant antibacterial and antifungal properties. Research has shown that various substituted quinazolinone compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, studies on new quinazolin-4-one containing oxadiazolin-5-thione moieties revealed encouraging antibacterial activity, particularly with morpholino derivatives (Ahmed, Abd-Alla, & El-zohry, 2007). Additionally, certain quinazolinone derivatives were synthesized and screened for their antimicrobial activities, including action against bacterial, fungal, and malarial pathogens, showing varied effectiveness across different compounds (Dixit, Mehta, & Dixit, 2014).
Anti-inflammatory and Analgesic Effects
Some quinazolinone derivatives have been evaluated for their analgesic and anti-inflammatory activities. Studies have synthesized and assessed the efficacy of new 1,3,4-oxadiazole derivatives linked to quinazolin-4-one rings, finding compounds that showed potent analgesic and anti-inflammatory activities (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Anticancer Activities
The anticancer potential of quinazolinone derivatives has also been explored. Several compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, certain quinazolinone derivatives have shown promising results in inhibiting the growth of cancer cells, underscoring their potential as anticancer agents (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).
Antiviral Activity
Quinazolinone compounds have been investigated for their antiviral activity as well. Research has focused on synthesizing derivatives and evaluating their efficacy against various viruses, including the herpes simplex virus and others. Some derivatives have demonstrated significant antiviral activity, highlighting their potential in antiviral drug development (Kumar, Ganguly, Veerasamy, & De Clercq, 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-(morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c30-23(28-13-15-32-16-14-28)19-5-7-20(8-6-19)29-24(31)21-3-1-2-4-22(21)27-25(29)33-17-18-9-11-26-12-10-18/h1-12H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHDYKRZGXMLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

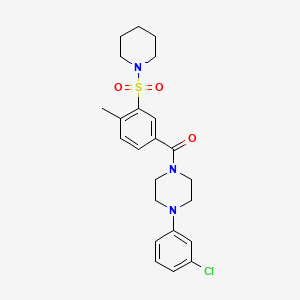
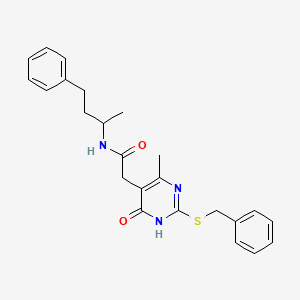
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone](/img/structure/B2505429.png)
![{Spiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B2505430.png)
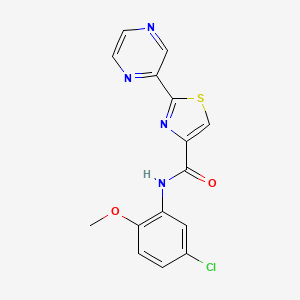
![N-(3-acetylphenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2505434.png)
![4-((1-methyl-1H-imidazol-2-yl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2505435.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2505437.png)
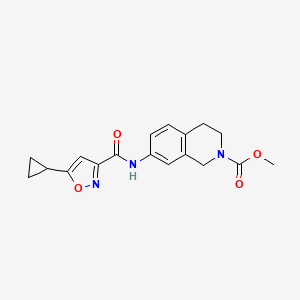
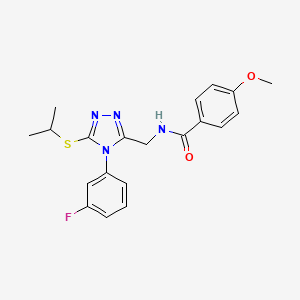
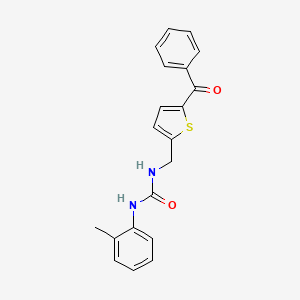
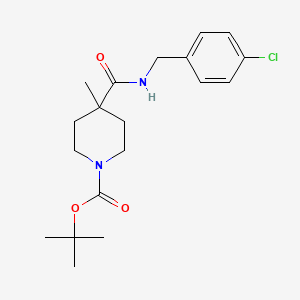
![2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2505446.png)